6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one
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Overview
Description
6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with phenyl isocyanate. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazines depending on the reagents used.
Scientific Research Applications
6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It inhibits the activity of specific enzymes, leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
- 6-Chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4(3H)-dione
- 6-Chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4(3H)-thione
- 6-Chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4(3H)-one
Uniqueness: 6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one stands out due to its thioxo group, which imparts unique chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
306963-86-0 |
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Molecular Formula |
C14H8ClNO2S |
Molecular Weight |
289.7 g/mol |
IUPAC Name |
6-chloro-3-phenyl-4-sulfanylidene-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C14H8ClNO2S/c15-9-6-7-12-11(8-9)13(19)16(14(17)18-12)10-4-2-1-3-5-10/h1-8H |
InChI Key |
SSWVFFWGYWFKKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)C3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
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